molecular formula C10H9N3S2 B2999555 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-24-6

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2999555
CAS No.: 137609-24-6
M. Wt: 235.32
InChI Key: KMFIBTJJVASSRH-UHFFFAOYSA-N
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Description

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with thioamides or thioureas. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which provides a green and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique fused ring structure combining thiazole and thiadiazole moieties. This specific arrangement enhances its biological activity compared to other similar compounds. The IUPAC name for this compound is this compound, with the molecular formula C10H9N3S2C_{10}H_9N_3S_2 .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results demonstrated moderate to potent activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Aspergillus niger (fungal activity)

The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be promising, suggesting potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives of this compound induced cytotoxic effects with IC50 values ranging from 0.79 to 1.6 μM. The mechanism of action involved apoptosis induction through phosphatidylserine externalization and caspase activation .
  • Another study highlighted the efficacy of synthesized thiadiazole derivatives against human hepatocellular carcinoma (HepG2) cells. These studies employed the MTT assay to quantify cell viability post-treatment .

Case Study 1: Synthesis and Evaluation

A detailed synthesis of 5-phenyl derivatives was conducted where various substituents were introduced to evaluate their biological activities. The synthesized compounds were screened for their antibacterial and antifungal properties. The results indicated that modifications on the aryl substituents significantly influenced their biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between these compounds and target proteins involved in cancer progression. The docking results suggested that certain modifications could enhance binding affinity and selectivity towards cancerous cells .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Findings
1,3,4-Thiadiazole DerivativesAntimicrobial, AnticancerSimilar structural features lead to comparable activities .
Thiazole DerivativesAntibacterial, AntifungalShow significant medicinal properties but less potent than thiadiazoles .

Properties

IUPAC Name

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIBTJJVASSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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